molecular formula C16H17FN2O2S B2366640 (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 307324-63-6

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2366640
CAS RN: 307324-63-6
M. Wt: 320.38
InChI Key: PERKZDYKCWGIEF-VCHYOVAHSA-N
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Description

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
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Scientific Research Applications

Carboxyl-Protecting Group in Peptide Chemistry

The use of certain groups like 2-(diphenylphosphino)ethyl (DPPE) for carboxyl-protection in amino acids or peptides is a significant area of research. These groups are introduced through esterification and are stable under standard conditions for peptide synthesis. Deprotection is carried out under mild conditions, highlighting the potential utility of similar compounds in peptide synthesis (Chantreux et al., 1984).

Synthesis of Acyl Cyanides

The reaction of compounds similar to (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate with diethyl phosphorocyanidate and triethylamine results in crystalline products. This illustrates the role of such compounds in the novel synthesis of acyl cyanides, which have numerous applications in organic synthesis (Nagra et al., 1985).

Properties in Polymer Science

Well-defined poly(2-(dimethylamino)ethyl methacrylate)-based (co)polymers demonstrate interesting solution properties, which are significantly influenced by molar mass and the quaternization degree of tertiary amino groups. This research underscores the potential of such compounds in designing and understanding polymers with specific solution properties (Ydens et al., 2005).

Synthesis of Pyridothienopyrimidines

Studies on the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, which are structurally related to (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate, have shown promising results. These compounds are used in the synthesis of various pyridothienopyrimidines, indicating their utility in complex organic syntheses (Medvedeva et al., 2010).

Synthesis of Pyran Derivatives

Reactions involving similar compounds lead to the formation of pyran derivatives like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. This highlights their role in the synthesis of specific organic structures that have potential applications in various fields of chemistry (Obydennov et al., 2013).

Transformation into Pyrido[4,3-d]Pyrimidine Derivatives

Compounds like diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, derived from similar structures, can be transformed into various pyrido[4,3-d]pyrimidine derivatives. This demonstrates the versatility of such compounds in organic synthesis, particularly in the production of heterocyclic compounds (Zupančič et al., 2009).

Antimicrobial Activity

Certain derivatives carrying a similar structure exhibit interesting antimicrobial activity against a range of bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-4-21-16(20)14-13(11-5-7-12(17)8-6-11)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKZDYKCWGIEF-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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